Pt(II) Mesoporphyrin IX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

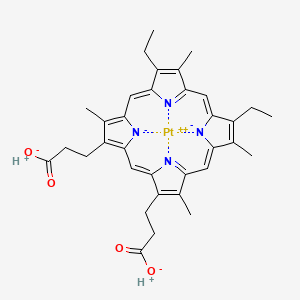

Pt(II) Mesoporphyrin IX (C₃₄H₃₆N₄O₄Pt, MW: 759.76 g/mol) is a metalloporphyrin derivative where a platinum(II) ion is coordinated within the central cavity of mesoporphyrin IX. Mesoporphyrin IX is structurally derived from protoporphyrin IX (PPIX) by replacing two vinyl groups at positions 2 and 4 with ethyl groups, enhancing its chemical stability . This compound is primarily utilized in industrial applications, such as pressure-sensitive paints and ratiometric oxygen sensors, due to its oxygen-sensitive luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Mesoporphyrin IX involves the metalation of mesoporphyrin IX with platinum. This process typically requires the use of a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent and under controlled conditions to ensure the proper incorporation of the platinum ion into the porphyrin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent composition, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pt(II) Mesoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion and the conjugated porphyrin ring system .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligands such as phosphines and amines can substitute the axial ligands on the platinum center.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce various ligand-substituted derivatives .

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action:

Pt(II) Mesoporphyrin IX functions as a photosensitizer, absorbing light and transferring energy to surrounding molecules, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death in targeted cells, making it useful for treating cancers and bacterial infections.

Case Studies:

-

Cancer Treatment:

- A study demonstrated that this compound effectively induced apoptosis in cancer cells upon light activation, showing significant tumor reduction in animal models .

- Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its dual functionality in disrupting iron metabolism while acting as a photosensitizer .

- Antimicrobial Applications:

Catalysis

Chemical Reactions:

this compound serves as a catalyst in various organic transformations, including oxidation and carbon-carbon coupling reactions. Its ability to facilitate these reactions stems from the unique electronic properties imparted by the platinum center.

Applications in Organic Synthesis:

- The compound has been utilized in synthesizing complex organic molecules, demonstrating high efficiency and selectivity.

- It has also been explored for use in the development of novel materials with optoelectronic properties, such as sensors and light-emitting devices.

Biological Studies

Model for Metalloproteins:

this compound is used as a model compound to study metalloproteins, helping researchers understand the behavior and function of these proteins in biological systems. This application is crucial for elucidating mechanisms underlying various biochemical processes.

Research Findings:

- Studies have shown that modifications to the mesoporphyrin structure can significantly affect its interaction with biological macromolecules, providing insights into drug design and development .

Summary of Applications

Mechanism of Action

The mechanism of action of Pt(II) Mesoporphyrin IX involves its ability to interact with molecular oxygen and other small molecules. The platinum center can coordinate with oxygen, allowing the compound to function as an oxygen sensor. Additionally, the porphyrin ring system can undergo photoactivation, leading to the generation of reactive oxygen species, which are useful in photodynamic therapy .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Mesoporphyrin IX Derivatives

Key Observations :

- Substituent Effects : Ethyl groups in mesoporphyrin IX derivatives reduce chemical reactivity compared to PPIX’s vinyl groups, enhancing stability .

- Metal Influence : Platinum and palladium impart redox and catalytic properties, while zinc enhances photophysical activity .

Key Findings :

- Mesoporphyrin IX’s lack of vinyl groups abolishes neutrophil migration induction, unlike PPIX .

- Zn(II) Mesoporphyrin IX’s biological effects are context-dependent, showing both therapeutic (photocatalysis) and toxic (hematopoietic suppression) outcomes .

Thermodynamic and Aggregation Behavior

Biological Activity

Pt(II) Mesoporphyrin IX (Pt(II)MP) is a metalloporphyrin complex that has garnered attention in the field of bioinorganic chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of Pt(II)MP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

Pt(II)MP is derived from protoporphyrin IX (PPIX), a crucial precursor in heme biosynthesis. The incorporation of platinum into the porphyrin structure alters its chemical properties, enhancing its biological activity. The compound's structure allows it to interact with biological macromolecules, influencing various cellular processes.

The biological activity of Pt(II)MP can be attributed to several mechanisms:

- DNA Interaction : Similar to other platinum-based compounds, Pt(II)MP can form adducts with DNA, disrupting replication and transcription processes. This interaction can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .

- Reactive Oxygen Species (ROS) Generation : Upon light activation, Pt(II)MP can generate ROS, which are implicated in photodynamic therapy (PDT). These species can induce oxidative stress in target cells, leading to apoptosis or necrosis .

- Metal Ion Chelation : The ability of Pt(II)MP to chelate metal ions may disrupt essential metal homeostasis within cells. This disruption can affect various metabolic pathways and contribute to its antimicrobial properties .

Anticancer Activity

Research indicates that Pt(II)MP exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that:

- Cytotoxicity : In vitro assays demonstrated that Pt(II)MP induces cell death in cancer cells through apoptosis and necrosis mechanisms. The compound's effectiveness varies depending on the cell type and exposure duration .

- Mechanistic Studies : Investigations into the mechanism revealed that Pt(II)MP interacts with DNA, forming cross-links similar to cisplatin but with distinct binding characteristics that may reduce resistance observed in some tumors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Pt(II)MP against both Gram-positive and Gram-negative bacteria:

- Photodynamic Inactivation : When activated by light, Pt(II)MP demonstrates significant antimicrobial activity. It has been shown to reduce bacterial viability by several log orders under appropriate light conditions .

- Mechanism : The antimicrobial effect is thought to arise from ROS generation upon light activation, leading to membrane damage and cell death .

Case Studies

- Cancer Cell Lines : A study assessed the cytotoxic effects of Pt(II)MP on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin.

- Bacterial Strains : Another study focused on the efficacy of Pt(II)MP against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity when combined with light exposure, suggesting its potential as a treatment for antibiotic-resistant infections .

Data Summary

| Property | Findings |

|---|---|

| Cytotoxicity | Significant against various cancer cell lines |

| IC50 Values | Comparable to cisplatin |

| Antimicrobial Activity | Effective against MRSA under light activation |

| Mechanism | DNA interaction and ROS generation |

Q & A

Q. What are the key physicochemical properties of Pt(II) Mesoporphyrin IX, and how do they influence its stability in aqueous solutions?

Basic Research Question

this compound (CAS: 90540-80-0) is a metalloporphyrin with the molecular formula C₃₄H₃₅N₄O₄Pt and a molecular weight of 758.76 g/mol. Its stability in aqueous solutions is influenced by aggregation behavior, a common trait in porphyrins. Studies on mesoporphyrin IX derivatives reveal dimerization equilibrium constants (e.g., 5.4 × 10⁶ M⁻¹ for mesoporphyrin IX at 25°C in phosphate-buffered saline), driven by enthalpy changes (ΔH₀ = -46.0 kJ/mol for deuteroporphyrin IX) . Pt(II) coordination likely enhances stability due to the metal’s inertness, reducing susceptibility to redox reactions compared to Fe or Zn derivatives. Aggregation is temperature-dependent, with dimerization decreasing at higher temperatures, suggesting solvophobic forces dominate .

Methodological Insight : Fluorimetric techniques (0.01–1 µM concentration range) and van’t Hoff analysis are critical for studying aggregation thermodynamics. UV-vis spectroscopy can monitor spectral shifts indicative of monomer-dimer equilibrium .

Q. How is this compound synthesized and characterized in laboratory settings?

Basic Research Question

Synthesis typically involves metallation of mesoporphyrin IX with Pt(II) salts. A common approach is modifying protoporphyrin IX (PPIX) by reducing its β-vinyl groups to ethyl groups, followed by Pt(II) insertion under controlled conditions . Characterization employs:

- Mass spectrometry : To confirm molecular weight (e.g., 758.76 g/mol) .

- Spectroscopy : UV-vis (Soret band ~380–400 nm) and fluorescence (emission ~610 nm for porphyrin derivatives) .

- X-ray crystallography : For structural confirmation, as demonstrated in studies of N-methyl mesoporphyrin IX-G-quadruplex complexes .

Table 1 : Key Characterization Techniques

Q. What role does this compound play in catalytic processes or enzyme inhibition?

Advanced Research Question

this compound may act as a catalytic inhibitor or cofactor mimic. For example:

- Enzyme inhibition : Metalloporphyrins like Sn(IV) and Cr(III) mesoporphyrin IX inhibit heme oxygenase, suggesting Pt(II) derivatives could modulate similar pathways .

- Antibody-catalyzed metallation : Antibodies raised against N-methyl mesoporphyrin IX catalyze Zn²⁺ insertion into mesoporphyrin IX (turnover: 80 h⁻¹), implying Pt(II) variants could be engineered for selective metalation .

Methodological Insight : Kinetic assays (e.g., saturation kinetics with varying substrate concentrations) and inhibition studies (e.g., hapten competition) are used to evaluate catalytic activity .

Q. How does this compound interact with nucleic acid structures like G-quadruplexes (G4)?

Advanced Research Question

While this compound’s G4 interactions are less studied than N-methyl derivatives, its planar structure and Pt(II) coordination may enhance binding. N-methyl mesoporphyrin IX binds parallel G4 DNA with 1:1 stoichiometry (Kd ~1.0 × 10⁵ M⁻¹) via π-π stacking and hydrophobic interactions . Pt(II)’s larger atomic radius could sterically hinder intercalation but stabilize external binding.

Methodological Insight :

- Fluorescent staining : Incubate this compound (1–10 µM) with folded G4 DNA in Tris-KCl buffer (pH 7.6), then image at 610 nm emission .

- X-ray crystallography : Resolve binding modes, as done for (GGGTT)₃GGG G4-N-methyl mesoporphyrin IX complexes .

Q. How does the choice of metal center (e.g., Pt vs. Pd) influence the biochemical activity of mesoporphyrin IX derivatives?

Advanced Research Question

Metal choice dictates redox activity, coordination geometry, and biomolecular interactions:

- Pt(II) : Inert, square-planar geometry; potential for DNA crosslinking or stable enzyme inhibition.

- Pd(II) : Similar geometry but more labile, enabling catalytic turnover in reactions like Suzuki couplings.

- Zn(II) : Redox-active, involved in heme biosynthesis (e.g., ZnMP activates ABCB10 ATPase) .

Table 2 : Metal-Specific Properties

| Metal | Redox Activity | Common Applications |

|---|---|---|

| Pt(II) | Low | Stable inhibitors, structural probes |

| Pd(II) | Moderate | Catalysis, sensor development |

| Zn(II) | High | Enzyme cofactors, fluorescence probes |

Q. What are the implications of this compound's aggregation behavior on its biomedical applications?

Advanced Research Question

Aggregation reduces bioavailability and target specificity. For mesoporphyrin IX derivatives, dimerization constants (e.g., 5.4 × 10⁶ M⁻¹) indicate high self-association in aqueous buffers, necessitating formulation strategies like nanoparticle encapsulation or co-solvents (e.g., DMSO) . Pt(II)’s hydrophobicity may exacerbate aggregation, requiring optimization of delivery systems for in vivo use.

Methodological Insight : Dynamic light scattering (DLS) and transmission electron microscopy (TEM) assess nanoparticle dispersion, while circular dichroism (CD) monitors structural changes upon aggregation .

Q. Can this compound serve as a photosensitizer or antiviral agent?

Advanced Research Question

Mesoporphyrin IX derivatives exhibit antiviral activity via membrane disruption and protein crosslinking. For example, ZnPPIX and MPIX inactivate vesicular stomatitis virus (VSV) by generating singlet oxygen (¹O₂) under light, damaging viral envelopes . Pt(II)’s photostability may enhance therapeutic windows by reducing off-target oxidation.

Methodological Insight :

- Antiviral assays : Treat viruses with this compound (10–100 µM), expose to UV/visible light, and quantify infectivity via plaque assays .

- ROS detection : Use 9,10-dimethylanthracene to measure ¹O₂ production .

Properties

Molecular Formula |

C34H36N4O4Pt |

|---|---|

Molecular Weight |

759.8 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |

InChI |

InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

YRJJAKXBIDDWAB-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-])C.[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.